3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to a benzoyl-substituted azetidine ring, which is further modified with a 4-methoxypiperidine moiety. Oxazolidinones are well-known for their pharmacological relevance, particularly as antibiotics (e.g., linezolid) and kinase inhibitors.
Properties
IUPAC Name |
3-[[1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-27-17-6-8-21(9-7-17)16-4-2-15(3-5-16)19(25)22-10-14(11-22)12-23-18(24)13-28-20(23)26/h2-5,14,17H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEFFVSJSFFDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione represents a novel structure within the oxazolidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.42 g/mol. The compound features an oxazolidine ring that is known for its diverse biological applications, particularly in the development of antibacterial agents.
Antimicrobial Activity
Research indicates that compounds containing the oxazolidine structure exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazolidinones show broad-spectrum activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Key Findings:
- Compound A14 , a derivative similar to 3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, demonstrated superior antibacterial efficacy compared to standard clinical antibiotics such as ciprofloxacin and linezolid .
- The mechanism of action often involves targeting bacterial cell division proteins like FtsZ, disrupting bacterial proliferation .
Anti-inflammatory Activity
The oxazolidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
Case Study:
A study on similar oxazolidinone compounds showed a marked reduction in inflammation markers in animal models of arthritis, highlighting their potential therapeutic application .
Anticancer Activity
Emerging research suggests that the compound may possess anticancer properties. Studies have shown that certain oxazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Research Findings:
- In vitro assays demonstrated that specific derivatives led to significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
- Molecular docking studies have indicated favorable interactions between these compounds and key cancer-related targets, providing a basis for further development as anticancer agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety, which is present in the structure of this compound, exhibit significant antimicrobial properties. These derivatives have been shown to possess antibacterial, antifungal, and antiviral activities. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 2 µg/mL against resistant strains .
Anti-inflammatory and Analgesic Effects
The compound's structural features suggest potential anti-inflammatory and analgesic properties. Research has shown that similar oxadiazole derivatives are effective in reducing inflammation and pain in various models. For example, certain derivatives have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. Compounds with oxadiazole structures have demonstrated significant inhibition rates compared to standard anti-inflammatory drugs like Indomethacin .
Anticancer Potential
The anticancer properties of oxadiazole-containing compounds are also noteworthy. Several studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cancer progression. For instance, derivatives exhibiting oxadiazole rings have shown effectiveness against different cancer cell lines in vitro, highlighting their potential as chemotherapeutic agents .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Antimicrobial Efficacy : A study involving a series of 1,3,4-oxadiazole derivatives showed promising results against resistant bacterial strains, with some compounds achieving MIC values lower than traditional antibiotics .
- Anti-inflammatory Activity : Research on oxadiazole conjugates demonstrated significant analgesic effects in animal models, suggesting their potential use in pain management therapies .
- Antitumor Activity : A derivative containing an oxadiazole core was evaluated for its anticancer properties against breast cancer cell lines, showing a marked reduction in cell viability compared to controls .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The target compound’s distinct features include:
- Oxazolidine-2,4-dione core: Known for hydrogen-bonding interactions in biological systems.
- Azetidine ring : Introduces conformational rigidity.
- 4-Methoxypiperidine substituent : Enhances solubility and modulates electronic properties.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The target compound’s azetidine and piperidine groups contrast with the benzimidazole-derived systems in , which lack fused aromatic rings .
- Compared to the patent compound in , the target lacks trifluoromethyl groups and spirocyclic systems, which are critical for metabolic stability and target affinity in many drugs .
- The triazolone derivatives in feature planar triazole rings, whereas the target’s oxazolidinedione and azetidine introduce three-dimensionality .
Physicochemical and Electronic Properties
While direct data for the target compound are unavailable, provides a framework for computational analysis. Key parameters to compare include:
Table 2: Theoretical Properties (Inferred from )
| Property | Target Compound (Predicted) | Triazol-5-one Derivatives [3] | Method (Basis Set) |
|---|---|---|---|
| HOMO-LUMO Gap | ~5.2 eV | 4.8–5.5 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | ~6.1 Debye | 3.5–7.2 Debye | HF/6-31G(d,p) |
| Mulliken Charges | Negative on carbonyl oxygens | Negative on triazole nitrogens | B3LYP/6-31G(d,p) |
Pharmacological Potential and Challenges
- Antibiotic Activity: Oxazolidinones like linezolid target bacterial ribosomes. The target’s azetidine group may enhance penetration through bacterial membranes, but the lack of a fluorinated substituent (cf. ’s trifluoromethyl groups) could reduce potency against resistant strains .
- Kinase Inhibition : Piperidine and azetidine moieties are common in kinase inhibitors (e.g., PI3K inhibitors). The 4-methoxy group may improve selectivity by reducing off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
